(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.: 3006-60-8
VCID: VC20749825
InChI: InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H23NO10
Molecular Weight: 389.35 g/mol

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

CAS No.: 3006-60-8

Cat. No.: VC20749825

Molecular Formula: C16H23NO10

Molecular Weight: 389.35 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate - 3006-60-8

CAS No. 3006-60-8
Molecular Formula C16H23NO10
Molecular Weight 389.35 g/mol
IUPAC Name [(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1
Standard InChI Key OVPIZHVSWNOZMN-IBEHDNSVSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Chemical Identity and Structural Characteristics

Basic Identification

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate is a modified sugar with multiple acetyl groups. The compound is identified by CAS number 3006-60-8 and possesses a molecular weight of 389.35 g/mol . It belongs to the class of N-acyl-hexosamines and is classified as a 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose according to chemical nomenclature standards .

Structural Features and Synonyms

The compound features a pyran ring structure with precise stereochemistry as indicated by its (2S,3R,4R,5R,6R) designation. This stereochemical configuration is critical to its biological activity and chemical behavior. The molecule contains multiple functional groups including an acetamido group at position 3 and acetoxy groups at positions 2, 4, 5, and on the methyl substituent at position 6 .

Several synonyms exist for this compound in scientific literature:

  • (5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate

  • 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose

  • 10385-50-9 (alternative CAS number)

  • 582318-96-5 (alternative identifier)

These multiple naming conventions reflect the compound's importance across different chemical disciplines and research applications.

Molecular Properties

The molecular formula of the compound is C16H23NO10, containing carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration . The compound's structure includes a tetrahydropyran ring with multiple acetyl-protected hydroxyl groups and an acetamido substituent, giving it unique chemical reactivity and solubility characteristics.

Physical and Chemical Properties

Stability Considerations

For long-term storage of stock solutions, the compound shows different stability profiles depending on storage temperature. When stored at -80°C, solutions remain stable for up to 6 months, while at -20°C, the recommended usage period is shortened to within 1 month . These stability parameters are important considerations for research planning and experimental design involving this compound.

Preparation and Solution Formulation

Stock Solution Preparation

Precise calculations are essential when working with (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate in laboratory settings. Table 1 provides a comprehensive guide for preparing stock solutions at various concentrations:

Table 1: Stock Solution Preparation Guidelines

Concentration1 mg5 mg10 mg
1 mM2.5684 mL12.8419 mL25.6838 mL
5 mM0.5137 mL2.5684 mL5.1368 mL
10 mM0.2568 mL1.2842 mL2.5684 mL

This table provides researchers with precise solvent volumes required to achieve desired molar concentrations based on the amount of compound available . These calculations are based on the compound's molecular weight of 389.35 g/mol.

Sample Solution Specifications

For research applications, sample solutions are typically provided at a concentration of 10mM in 25 μL volumes . This standardized concentration facilitates consistency across experiments and allows for appropriate dilutions based on specific research requirements.

Shipping and Transportation Considerations

The stability of the compound during transportation is maintained through specific shipping conditions. Evaluation sample solutions are shipped with blue ice to maintain appropriate temperature. Other quantities may be shipped at room temperature or with blue ice upon specific request, depending on quantity and destination factors .

Research Applications and Significance

Role in Oligonucleotide Delivery Systems

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate plays a significant role in the development of oligonucleotide delivery enhancing compounds. Recent patent literature indicates its incorporation into complex molecular systems designed to improve the efficiency of oligonucleotide delivery compared to conventional methods . This application has substantial implications for nucleic acid therapeutics and gene expression modulation technologies.

TetraGalNAc Conjugate Development

The compound is utilized in the synthesis of TetraGalNAc conjugates, which are designed for enhanced delivery of oligonucleotides, particularly siRNA molecules. These conjugates represent a novel approach to addressing the persistent challenge of effective oligonucleotide delivery in both research and therapeutic contexts . The acetylated structure of the compound provides specific chemical properties that facilitate conjugation chemistry while maintaining biological activity.

Glycobiology Research Applications

As a derivative of N-acetylgalactosamine with specific acetylation patterns, this compound serves as an important research tool in glycobiology studies. Its defined stereochemistry and functional group arrangement make it valuable for investigating carbohydrate-protein interactions, glycosylation pathways, and the development of glycomimetics with potential therapeutic applications .

Structure-Activity Relationships

Stereochemical Significance

The specific stereochemical configuration (2S,3R,4R,5R,6R) of the compound is crucial to its biological activity and chemical behavior. This configuration determines the three-dimensional arrangement of the functional groups around the pyran ring, which in turn influences molecular recognition events, binding interactions, and conjugation chemistry . The stereochemistry particularly affects how the molecule interacts with biological receptors and enzymes.

Functional Group Contributions

The acetamido group at position 3 is particularly significant for mimicking natural N-acetylgalactosamine structures found in biological systems, potentially facilitating targeted delivery through specific receptor interactions.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other acetylated sugar derivatives but possesses unique characteristics that distinguish it in research applications. As a fully acetylated N-acetylgalactosamine derivative, it represents an important intermediary in the synthesis of more complex glycoconjugates and can be selectively deprotected to generate partially acetylated derivatives with altered physicochemical properties .

Research Methodology Considerations

Analytical Methods

For research involving (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate, several analytical methods are commonly employed to confirm identity, purity, and structural characteristics:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Infrared spectroscopy for functional group identification

These analytical approaches ensure the quality and consistency of the compound when used in research applications.

Experimental Design Considerations

When incorporating this compound into research protocols, several experimental factors should be considered:

  • Solvent compatibility with biological systems if used in cell culture or in vivo studies

  • Potential hydrolysis of acetyl groups under physiological conditions

  • Concentration-dependent effects on target systems

  • Appropriate control experiments to distinguish carrier effects from active compound effects

These considerations help ensure the validity and reproducibility of experimental results involving the compound.

Future Research Directions

Synthetic Methodology Advancements

The chemical complexity of this compound presents opportunities for developing improved synthetic methodologies. Future research might focus on:

  • More efficient acetylation strategies

  • Stereoselective synthesis approaches

  • Green chemistry alternatives to traditional preparation methods

  • Scaled-up production techniques for pharmaceutical applications

These advancements would facilitate broader access to the compound and its derivatives for research and development purposes.

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